molecular formula C10H18O2 B14199309 [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol CAS No. 877046-81-6

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol

Cat. No.: B14199309
CAS No.: 877046-81-6
M. Wt: 170.25 g/mol
InChI Key: ODBGWHBDZBWNMM-VHSXEESVSA-N
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Description

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to an oxirane ring.

Preparation Methods

The synthesis of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol typically involves the reaction of cyclohexylmethyl bromide with an epoxide precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:

Scientific Research Applications

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate cellular processes and pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:

This compound’s unique combination of a cyclohexylmethyl group and an oxirane ring distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

877046-81-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[(2R,3S)-3-(cyclohexylmethyl)oxiran-2-yl]methanol

InChI

InChI=1S/C10H18O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10+/m0/s1

InChI Key

ODBGWHBDZBWNMM-VHSXEESVSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2[C@H](O2)CO

Canonical SMILES

C1CCC(CC1)CC2C(O2)CO

Origin of Product

United States

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